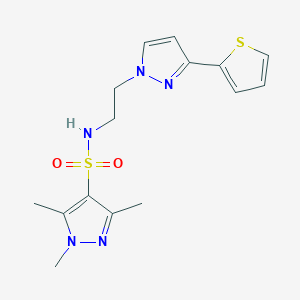
1,3,5-トリメチル-N-(2-(3-(チオフェン-2-イル)-1H-ピラゾール-1-イル)エチル)-1H-ピラゾール-4-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O2S2 and its molecular weight is 365.47. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物のスルホンアミド基は、潜在的な抗炎症活性を示唆しています。研究者は、NF-κB や COX-2 阻害など、炎症経路に対するその効果を調査してきました。 これらの経路を調節することで、炎症性疾患の管理のための有望な候補となり得ます .
抗炎症剤
生物活性
1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which combines multiple heterocyclic rings. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a pyrazole core with additional thiophene and sulfonamide functionalities, which are crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:
- Enzymes : Inhibition of enzymes involved in inflammatory pathways.
- Receptors : Modulation of receptors that play a role in cellular signaling.
- Microbial Targets : Disruption of microbial cell wall synthesis.
Pathways Involved
The mechanisms through which this compound exerts its effects include:
- Inhibition of key enzymes : This can lead to reduced inflammation and altered immune responses.
- Induction of apoptosis : Particularly relevant in cancer cells, where the compound may trigger programmed cell death.
- Antimicrobial action : Targeting bacterial cell walls to inhibit growth.
Biological Activity Overview
Research has indicated various biological activities associated with 1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that the compound effectively induces apoptosis in various cancer cell lines through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations above 10 µM.
-
Antimicrobial Properties :
- In vitro tests revealed that 1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide exhibited notable antibacterial effects against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
-
Anti-inflammatory Effects :
- The compound was shown to downregulate the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory diseases.
特性
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-11-15(12(2)19(3)17-11)24(21,22)16-7-9-20-8-6-13(18-20)14-5-4-10-23-14/h4-6,8,10,16H,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPRNGWBWTEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














